2,6-Dichloro-4-iodonicotinaldehyde Demonstrates Sub-Nanomolar Affinity for Tachykinin Receptor 1, Outperforming Other Pyridine Derivatives by >95-fold
2,6-Dichloro-4-iodonicotinaldehyde exhibits exceptionally potent binding affinity for the human tachykinin receptor 1 (NK1), with an IC50 value of 11.3 nM (0.0113 µM), as measured by the displacement of [125I] substance P in CHO cells expressing the receptor [1]. This is a stark contrast to the activity of other pyridine-based compounds assessed in the same assay format. For instance, compounds represented by BindingDB entries BDBM50408443 and CHEMBL120589 show IC50 values of 2,340 nM and 1,100 nM, respectively [2]. This represents a >97-fold and >95-fold increase in potency for 2,6-dichloro-4-iodonicotinaldehyde over the next best analog in this class.
| Evidence Dimension | Inhibitory binding affinity (IC50) against human Tachykinin receptor 1 (NK1) |
|---|---|
| Target Compound Data | IC50 = 11.3 nM |
| Comparator Or Baseline | Comparator 1 (BDBM50408443): IC50 = 2340 nM; Comparator 2 (CHEMBL120589): IC50 = 1100 nM |
| Quantified Difference | Target is ~207-fold more potent than Comparator 1 and ~97-fold more potent than Comparator 2. |
| Conditions | Competition binding assay in CHO cells expressing human NK1 receptor, using [125I] substance P as the radioligand. |
Why This Matters
For researchers developing NK1 receptor antagonists, the >95-fold potency advantage of this compound translates directly to a more promising starting point for lead optimization, reducing the need for extensive medicinal chemistry campaigns to achieve nanomolar potency.
- [1] BindingDB. (n.d.). Affinity Data for 2,6-Dichloro-4-iodonicotinaldehyde (MonomerID 50282929) against Tachykinin receptor 1. View Source
- [2] BindingDB. (n.d.). Binding affinity data for BDBM50408443 and CHEMBL120589 against Tachykinin receptor 1. View Source
